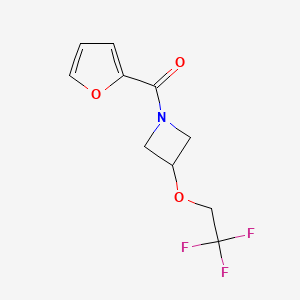
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a furan ring, a trifluoroethoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine likely involves multiple steps, including the formation of the azetidine ring and the introduction of the furan-2-carbonyl and trifluoroethoxy groups. Typical synthetic routes may include:
Formation of the Azetidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan-2-Carbonyl Group: This step might involve acylation reactions using furan-2-carbonyl chloride or similar reagents.
Addition of the Trifluoroethoxy Group: This could be done through nucleophilic substitution reactions using 2,2,2-trifluoroethanol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine may undergo various types of chemical reactions, including:
Oxidation: The furan ring can be susceptible to oxidation under certain conditions.
Reduction: The carbonyl group may be reduced to an alcohol.
Substitution: The trifluoroethoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)piperidine: Similar structure but with a piperidine ring.
Uniqueness
1-(furan-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the combination of its structural features, which may impart specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
furan-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-17-7-4-14(5-7)9(15)8-2-1-3-16-8/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSDFQWCPDYSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
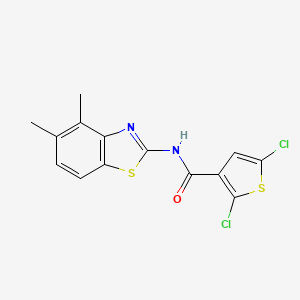
![12-(4-Tert-butylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B2678288.png)
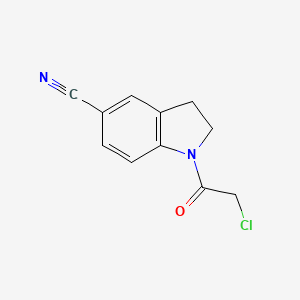
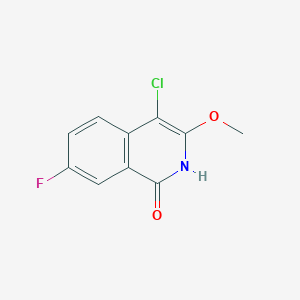
![N-cyclopentyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2678291.png)
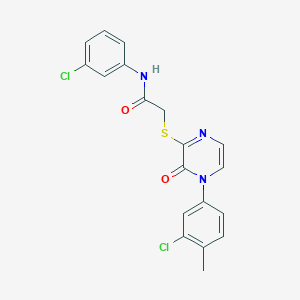
![6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2678296.png)
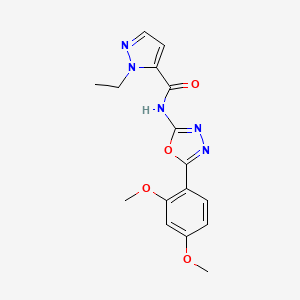
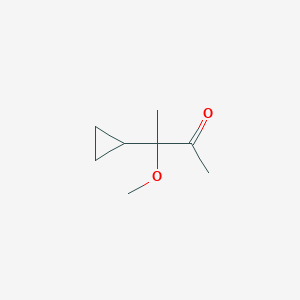
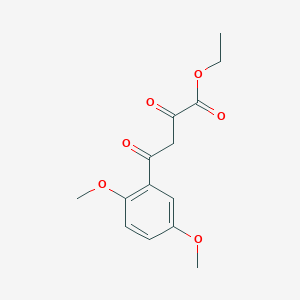
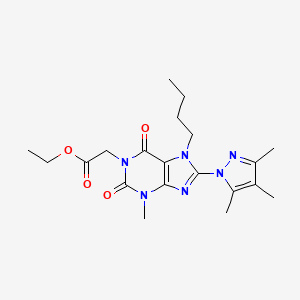
![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)
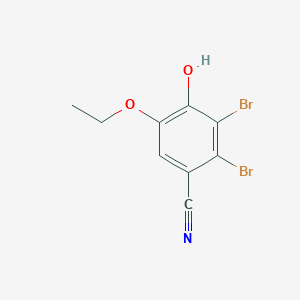
![N-(3-fluoro-4-methoxyphenyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2678306.png)
